molecular formula C12H13F3O3 B1398594 3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propionic acid CAS No. 1206593-34-1

3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propionic acid

Cat. No. B1398594
M. Wt: 262.22 g/mol
InChI Key: WDXHCCSBBUVONT-UHFFFAOYSA-N
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Description

3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propionic acid is a chemical compound with the CAS Number: 1206593-34-1 . It has a molecular weight of 262.23 . The IUPAC name for this compound is 3-(4-ethoxy-3-(trifluoromethyl)phenyl)propanoic acid . It is a solid at ambient temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13F3O3/c1-2-18-10-5-3-8(4-6-11(16)17)7-9(10)12(13,14)15/h3,5,7H,2,4,6H2,1H3,(H,16,17) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a molecular weight of 262.23 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Diels-Alder Reactions : 1-Ethoxy-3-trifluoromethyl-1,3-butadiene derivatives have been prepared by Wittig methylenation, which are accessible from trifluoroacetic acid. These compounds can be used in Diels-Alder reactions to yield trifluoromethyl-substituted phthalates or benzoates (Volle & Schlosser, 2002).

Applications in Molecular Biology

  • Photocrosslinking Experiments : The synthesis of 2,3-dihydroxy-3-{3-[3-(trifluoromethyl)diazirin-3-yl]phenyl}propionic acid, a new cleavable carbene-generating reagent, has been described for use in photocrosslinking experiments in molecular biology (Kogon et al., 1992).

Material Science and Engineering

  • Chain Extender in Polymer Bionanocomposites : 3-(4-Hydroxyphenyl)propionic acid, a bio-based hydroxy acid, has been used as an organic modifier in layered double hydroxides (LDHs). It exhibits a chain extender effect in PBS bionanocomposites, enhancing thermal stability and mechanical reinforcement due to excellent filler/polymer interfacial interaction (Totaro et al., 2017).

Synthesis of Supramolecular Structures

  • Supramolecular Dendrimers : Methyl esters of 3-(4-hydroxyphenyl)propionic and other acids were used in a convergent iterative strategy to synthesize generations of supramolecular dendrimers. These dendrimers self-assemble into higher-order supramolecular structures of larger dimensions with various applications (Percec et al., 2006).

Synthesis of Heterocyclic Compounds

  • Heterocyclic Compound Synthesis : 3-(4-Phenyl) benzoyl propionic acid was used as a starting material for synthesizing various heterocyclic compounds like furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones. These compounds have diverse applications in organic chemistry and pharmaceuticals (Soliman et al., 2010).

Safety And Hazards

The specific safety information and hazards associated with 3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propionic acid are not provided in the retrieved data . It’s always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

3-[4-ethoxy-3-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O3/c1-2-18-10-5-3-8(4-6-11(16)17)7-9(10)12(13,14)15/h3,5,7H,2,4,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXHCCSBBUVONT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801233618
Record name 4-Ethoxy-3-(trifluoromethyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801233618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propionic acid

CAS RN

1206593-34-1
Record name 4-Ethoxy-3-(trifluoromethyl)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206593-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-3-(trifluoromethyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801233618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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